molecular formula C8H13N3S3 B8598236 N-Methyl-N'-(2-{[(1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)thiourea CAS No. 52378-39-9

N-Methyl-N'-(2-{[(1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)thiourea

Cat. No. B8598236
CAS RN: 52378-39-9
M. Wt: 247.4 g/mol
InChI Key: HXIJIRYXVAPARW-UHFFFAOYSA-N
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Description

N-Methyl-N'-(2-{[(1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)thiourea is a useful research compound. Its molecular formula is C8H13N3S3 and its molecular weight is 247.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-N'-(2-{[(1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N'-(2-{[(1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52378-39-9

Product Name

N-Methyl-N'-(2-{[(1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)thiourea

Molecular Formula

C8H13N3S3

Molecular Weight

247.4 g/mol

IUPAC Name

1-methyl-3-[2-(1,2-thiazol-3-ylmethylsulfanyl)ethyl]thiourea

InChI

InChI=1S/C8H13N3S3/c1-9-8(12)10-3-5-13-6-7-2-4-14-11-7/h2,4H,3,5-6H2,1H3,(H2,9,10,12)

InChI Key

HXIJIRYXVAPARW-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NCCSCC1=NSC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution was prepared by the gradual addition of cysteamine hydrochloride (2.03 g.) to sodium (0.83 g.) dissolved in ethanol (50 ml.) with stirring at 0° under a nitrogen atmosphere. After stirring for 2 hours at 0°, 3-bromomethylisothiazole (3.2 g.) was added dropwise over 15 minutes at 0°, the reaction mixture subsequently being set aside overnight at room temperature. Following acidification to pH 3.5 with hydrochloric acid, concentration and re-evaporation with ethanol, the residue was dissolved in ethanol, filtered and concentrated to yield 3-[(2-aminoethyl)thiomethyl]isothiazole hydrochloride (3.5 g.). This was converted directly to the free base by treatment with aqueous potassium carbonate and extraction with ether. The extracts were dried over magnesium sulphate, filtered and concentrated to yield the amine base as an oil (1.56 g.). The amine was dissolved in ethanol (10 ml.), methyl isothiocyanate (0.66 g.) added, and the solution heated under reflux for 30 minutes. Concentration, followed by purification of the crude product by chromatography on a column of silica gel with ethyl acetate as eluant followed by chromatography on a column of alumina with benzene-ethyl acetate as eluant gave N-methyl-N'-[2-(3-isothiazolylmethylthio)ethyl]thiourea. (Found: C, 38.9; H, 5.4; N, 16.5; S, 38.3. C8H13N3S3 requires: C, 38.8; H, 5.3; N, 17.0; S, 38.9).
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amine
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0 (± 1) mol
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reactant
Reaction Step One
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10 mL
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Reaction Step One
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0.66 g
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Reaction Step Two

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